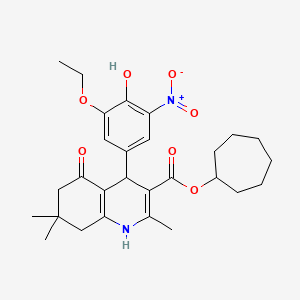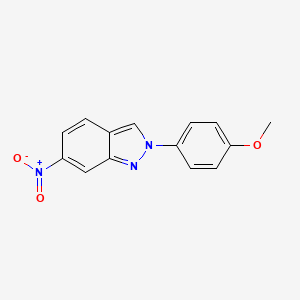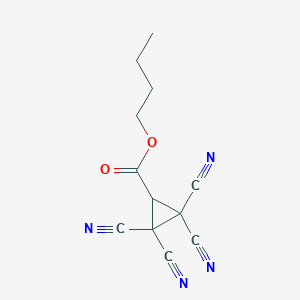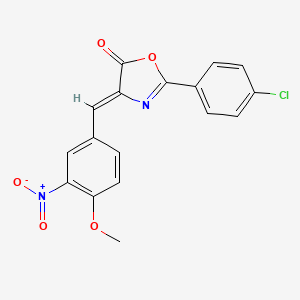![molecular formula C30H26FN3O5 B14948517 3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of benzyl and fluorobenzyl groups, along with multiple oxo groups and a spiro linkage between an indole and a pyrrolo[3,4-c]pyrrole moiety
Méthodes De Préparation
The synthesis of 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid involves multiple steps, including the formation of the spiro linkage and the introduction of benzyl and fluorobenzyl groups. The synthetic route typically starts with the preparation of the indole and pyrrolo[3,4-c]pyrrole precursors, followed by their coupling to form the spiro structure. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxo groups makes it susceptible to further oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert oxo groups to hydroxyl groups.
Substitution: The benzyl and fluorobenzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzyl and fluorobenzyl groups or the oxo functionalities.
Applications De Recherche Scientifique
3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid has several scientific research applications, including:
Chemistry: It serves as a model compound for studying spiro structures and their reactivity. Its unique arrangement of functional groups makes it a valuable subject for synthetic and mechanistic studies.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. Its structural features may interact with specific biological targets, leading to potential therapeutic applications.
Medicine: Research into its pharmacological properties could reveal new insights into its potential as a drug candidate for various diseases.
Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.
Mécanisme D'action
The mechanism by which 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid exerts its effects depends on its interaction with molecular targets and pathways. The compound’s structure suggests that it may interact with specific enzymes or receptors, leading to modulation of their activity. The presence of fluorobenzyl groups may enhance its binding affinity to certain targets, while the spiro structure could influence its overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid stands out due to its unique spiro structure and the presence of both benzyl and fluorobenzyl groups. Similar compounds may include:
Spiroindoles: Compounds with a spiro linkage between an indole and another ring system.
Fluorobenzyl derivatives: Compounds containing fluorobenzyl groups, which may exhibit similar reactivity and biological activity.
Oxoindoles: Compounds with multiple oxo groups attached to an indole moiety.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H26FN3O5 |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
3-[5-benzyl-1'-[(2-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C30H26FN3O5/c31-21-12-6-4-10-19(21)17-33-23-13-7-5-11-20(23)30(29(33)39)26-25(22(32-30)14-15-24(35)36)27(37)34(28(26)38)16-18-8-2-1-3-9-18/h1-13,22,25-26,32H,14-17H2,(H,35,36) |
Clé InChI |
HKAUWMMVQGDEAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14948464.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948470.png)
![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)


![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
